Pyridine-2-aldoxime

Descripción

Historical Context and Evolution of Research on Pyridine-2-aldoxime (B213160)

The initial synthesis of this compound was documented in academic literature in the mid-20th century. A classical method, first reported by Bockleheide and Linn in 1954, outlined a five-step process starting from 2-picoline N-oxide. google.com This synthesis involved an acetic anhydride-mediated rearrangement, followed by hydrolysis, oxidation with selenium dioxide, and finally, oximation with hydroxylamine (B1172632) hydrochloride.

The growing interest in pyridine (B92270) aldoximes, particularly for their potential role as reactivators for enzymes inhibited by organophosphorus compounds, spurred further research into more efficient production methods. google.comdtic.mil This led to the development of new synthetic routes. For instance, research conducted at the US Army Edgewood Arsenal and reported in 1966 described a more direct method. dtic.milacs.org This newer process involves the reaction of 2-chloromethyl pyridines with a buffered aqueous solution of hydroxylamine, providing good yields of the corresponding 2-pyridine aldoximes. dtic.mil The evolution of these synthetic methodologies highlights the compound's increasing importance and the scientific drive to make it more accessible for research. google.com

Table 1: Evolution of Synthetic Methods for this compound

| Year | Key Researchers/Institution | Description of Method | Starting Material |

|---|---|---|---|

| 1954 | Bockleheide and Linn | Five-step sequence involving rearrangement, hydrolysis, oxidation, and oximation. google.com | 2-picoline N-oxide |

| 1966 | US Army Edgewood Arsenal | Reaction with buffered aqueous hydroxylamine solution. dtic.mil | 2-chloromethyl pyridines dtic.mil |

Significance of this compound as a Research Compound

The primary significance of this compound in research is its function as a reactivator of acetylcholinesterase (AChE). ontosight.aiontosight.ai This enzyme, critical for the proper functioning of the nervous system, is inhibited by organophosphorus compounds, a class of chemicals found in many pesticides and nerve agents. ontosight.aiontosight.aiajchem-a.com Inhibition of AChE leads to an accumulation of the neurotransmitter acetylcholine (B1216132), resulting in severe toxicity. ontosight.aiontosight.ai

This compound and its derivatives, such as this compound methiodide (P2AM), can reactivate the inhibited enzyme. ontosight.ai The mechanism involves a nucleophilic attack by the oxime group on the phosphorus atom of the organophosphate-AChE complex. ontosight.ai This action cleaves the bond between the enzyme and the organophosphate, thereby restoring the enzyme's function. ontosight.ai This property makes this compound a cornerstone compound in the development of antidotes for organophosphate poisoning. ontosight.aiontosight.aichemimpex.com

Beyond its critical role in toxicology and medicinal chemistry, this compound is a versatile ligand in coordination chemistry due to its dual donor sites (the pyridyl nitrogen and the oxime oxygen). This allows it to form stable complexes with a variety of transition metals, making it a valuable tool for researchers in this field. researchgate.net Furthermore, it serves as a versatile building block in organic synthesis for creating a range of other molecules, including pharmaceuticals and agrochemicals. ontosight.aichemimpex.com

Overview of Key Research Domains for this compound

Academic and industrial research involving this compound is concentrated in several key domains, reflecting the compound's versatile chemical nature.

Antidote Development: The most prominent research area is the development of antidotes for organophosphate poisoning. chemimpex.com Studies focus on understanding its mechanism of action and synthesizing more effective derivatives with improved ability to reactivate inhibited acetylcholinesterase. ontosight.ai Research on its quaternized form, this compound methiodide (P2AM), is particularly significant in this context. ontosight.ainih.govnih.gov

Coordination Chemistry: this compound's ability to act as a chelating agent makes it a subject of study in coordination chemistry. Researchers investigate the synthesis, structure, and properties of its metal complexes. For example, studies have described the creation and characterization of mononuclear zinc(II) complexes with this compound. researchgate.net These complexes are explored for potential applications in areas like catalysis and materials science. ontosight.ai

Organic and Medicinal Chemistry: In organic synthesis, this compound is used as a precursor for a variety of pyridine derivatives. chemimpex.comresearchgate.net Its unique structure is leveraged by medicinal chemists to design and synthesize new therapeutic agents and agrochemicals. ontosight.aichemimpex.com

Analytical Chemistry: The compound also finds application as a reagent in analytical chemistry. chemimpex.com Its chelating properties are utilized in methods for the detection of heavy metals, which is valuable for environmental monitoring. chemimpex.com

Table 2: Key Research Domains and Applications of this compound

| Research Domain | Specific Application/Focus of Study | Significance |

|---|---|---|

| Antidote Development | Reactivation of acetylcholinesterase inhibited by organophosphates. ontosight.ai | Critical for treating poisoning from pesticides and nerve agents. chemimpex.com |

| Coordination Chemistry | Formation of stable complexes with transition metal ions (e.g., Zn(II)). researchgate.net | Synthesis of new materials and potential catalysts. ontosight.ai |

| Organic/Medicinal Chemistry | Building block for pharmaceuticals and agrochemicals. ontosight.aichemimpex.com | Development of new therapeutic agents and other useful compounds. chemimpex.com |

| Analytical Chemistry | Reagent for the detection of heavy metals. chemimpex.com | Application in environmental science and pollution monitoring. chemimpex.com |

Structure

3D Structure

Propiedades

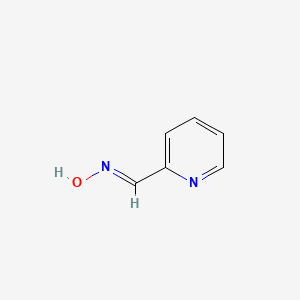

IUPAC Name |

(NE)-N-(pyridin-2-ylmethylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O/c9-8-5-6-3-1-2-4-7-6/h1-5,9H/b8-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTFJSAGADRTKCI-VMPITWQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=NC(=C1)/C=N/O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | syn-Pyridin-2-aldoxime | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20757 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

873-69-8, 1193-96-0 | |

| Record name | Pyridine-2-aldoxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000873698 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine-2-aldoxime, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001193960 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine-2-aldoxime | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66484 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine-2-carbaldehyde oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.681 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | syn-2-Pyridinealdoxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRIDINE-2-ALDOXIME, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2WFO9N5MQE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Derivatization of Pyridine 2 Aldoxime

Established Synthetic Pathways for Pyridine-2-aldoxime (B213160)

The synthesis of this compound can be achieved through several established methods, each with distinct advantages and historical significance. These pathways have been refined over time to improve yields and accommodate various substituted precursors.

Reaction of 2-Chloromethyl Pyridines with Hydroxylamine (B1172632) Solutions

A contemporary and efficient method for synthesizing this compound and its substituted analogues involves the reaction of 2-chloromethyl pyridines with hydroxylamine. dtic.mil This method is noted for providing good yields. dtic.mil The general procedure involves heating a 2-chloromethyl pyridine (B92270) with an aqueous ethanolic solution of hydroxylamine hydrochloride. dtic.mil This mixture is buffered to a pH between 7 and 8. dtic.mil

The reaction mechanism proceeds through the nucleophilic displacement of the chloride ion from the 2-chloromethylpyridine by hydroxylamine. This is followed by a proton transfer and subsequent elimination of water to form an imine, which is then converted to the stable aldoxime by excess hydroxylamine. A variety of substituted Pyridine-2-aldoximes, including those with methyl, ethyl, carbethoxy, and chloro groups on the pyridine ring, can be produced through this process. google.com

For instance, a patented process describes the preparation of 2-pyridine aldoximes by reacting 2-chloromethylpyridines with hydroxylamine in a water-miscible organic solvent and water mixture at a pH of 5 to 9. google.com The precursors, 2-chloromethylpyridines, can be synthesized by reacting 2-methylpyridine (B31789) N-oxides with reagents like p-tolylsulfonyl chloride or methylsulfonyl chloride. google.com

Classical Multi-step Syntheses via 2-Picoline N-oxide Rearrangements

Historically, a classical five-step synthesis for this compound starting from 2-picoline N-oxide was a prominent method. dtic.mil This pathway involves the following sequence of reactions:

Rearrangement: 2-Picoline N-oxide undergoes rearrangement with acetic anhydride (B1165640) to form 2-pyridine methanol (B129727) acetate (B1210297). dtic.mil

Hydrolysis: The resulting acetate is hydrolyzed to yield 2-pyridine methanol. dtic.mil

Oxidation: The alcohol is then oxidized to 2-pyridinecarbaldehyde, often using selenium dioxide. google.com

Oximation: Finally, the aldehyde is converted to this compound through a reaction with hydroxylamine hydrochloride. dtic.mil

Synthesis of this compound Derivatives and Analogues

The versatile structure of this compound allows for the synthesis of a wide array of derivatives and analogues, which are crucial for various applications, including their use as antidotes for organophosphate poisoning.

Preparation of Quaternary Ammonium (B1175870) Compounds, e.g., this compound Methiodide (P2AM)

This compound methiodide (P2AM), also known as pralidoxime (B1201516), is a critical quaternary ammonium derivative. Its synthesis is achieved by the alkylation of this compound. wikipedia.org Specifically, this compound is treated with methyl iodide, which results in the formation of P2AM as the iodide salt. wikipedia.org This process quaternizes the pyridine nitrogen, enhancing the compound's properties for its biological applications. journals.co.za The synthesis of radiolabelled P2AM for research purposes has also been documented, starting from 6-bromo 2-pyridine aldehyde.

Synthesis of Substituted Pyridine-2-aldoximes

The synthesis of substituted Pyridine-2-aldoximes often utilizes the reaction of correspondingly substituted 2-chloromethyl pyridines with hydroxylamine, as detailed previously. dtic.milgoogle.com This method has been successfully applied to produce a range of derivatives with substituents at various positions on the pyridine ring. google.com

| Substituent Group | Position on Pyridine Ring | Reference |

| Methyl | 5 or 6 | google.com |

| Ethyl | 5 | google.com |

| Carbethoxy | 4 or 5 | google.com |

| Chloro | 4 or 5 | google.com |

The synthesis of these substituted derivatives is crucial for studying structure-activity relationships and developing new compounds with tailored properties. For example, the synthesis of pyridine-2,6-dicarboxamide oxime and its coordination compounds with nickel(II) and copper(II) has been reported, highlighting the versatility of pyridine-oxime structures in coordination chemistry. rsc.org

Green Chemistry Approaches to this compound Synthesis

In recent years, there has been a growing interest in developing more environmentally friendly or "green" synthetic methods. For the synthesis of pyridine derivatives, this includes exploring metal-free reactions and the use of less hazardous reagents and solvents. While specific green chemistry approaches for the direct synthesis of this compound are still an emerging area of research, broader trends in pyridine synthesis point towards promising directions.

For instance, a redox-neutral, [3+3]-type condensation of O-acetyl ketoximes and α,β-unsaturated aldehydes, catalyzed by a copper(I) salt and a secondary ammonium salt, allows for the modular synthesis of various substituted pyridines under mild conditions. acs.org Another approach involves the iodine and triethylamine-triggered oxime-based synthesis of 2-aryl-substituted pyridines, which is a metal-free process. organic-chemistry.org

The use of microreactor technology also presents a greener and safer alternative for N-oxidation reactions, which are a key step in the 2-picoline N-oxide pathway. bme.hu These modern synthetic strategies, while not all directly applied to this compound yet, represent the future direction of its synthesis, aiming for higher efficiency, better functional group tolerance, and reduced environmental impact. acs.orgbaranlab.orgorgsyn.org

Coordination Chemistry of Pyridine 2 Aldoxime

Pyridine-2-aldoxime (B213160) is a versatile ligand in coordination chemistry due to its unique structural features, which allow it to form stable complexes with a variety of metal ions. ajol.infochemimpex.com Its ability to act as a chelating agent is central to its coordinating properties. chemimpex.com

Role as a Bidentate Ligand via Pyridyl Nitrogen and Oxime Nitrogen/Oxygen

This compound typically functions as a bidentate ligand, coordinating to a metal center through two of its atoms. ajol.info The primary mode of coordination involves the nitrogen atom of the pyridine (B92270) ring and the nitrogen atom of the oxime group. ajol.infomdpi.comnih.gov This chelation results in the formation of a stable five-membered ring, a favored configuration in coordination chemistry. mdpi.com

In its neutral form, this compound coordinates via the pyridyl nitrogen and the oxime nitrogen. mdpi.comnih.gov However, upon deprotonation of the oxime's hydroxyl group, the ligand can also coordinate through the pyridyl nitrogen and the oxime oxygen atom. asianpubs.org This versatility in coordination modes allows for the formation of a wide array of metal complexes with diverse structures and properties. The deprotonated form, acting as an anionic ligand, can bridge metal ions, leading to the formation of polynuclear complexes. acs.org

Formation of Stable Complexes with Transition Metal Ions

This compound readily forms stable complexes with a wide range of transition metal ions, including but not limited to copper(II), nickel(II), cobalt(II), iron(II), zinc(II), and palladium(II). ajol.infochemimpex.commdpi.comnih.govasianpubs.orgiucr.org The stability of these complexes is enhanced by the chelate effect, where the formation of a ring structure with the metal ion increases the thermodynamic stability of the complex.

The formation of these complexes has been studied in solution, and stability constants have been determined for various metal ions. For instance, potentiometric titrations have been used to study the complex formation equilibria of cobalt(II) with this compound, revealing the formation of mono, bis, and tris complexes. tandfonline.com The stability of these complexes can be influenced by factors such as the pH of the solution and the presence of other ligands. researchgate.net The formation of both mononuclear and polynuclear complexes has been reported, highlighting the ligand's adaptability in coordinating with metal ions. acs.orgresearchgate.net

Structural Characterization of this compound Metal Complexes

The structures of metal complexes of this compound have been extensively studied using various analytical techniques, providing detailed insights into their geometry and bonding. mdpi.comnih.govasianpubs.orgacs.orgnih.govejpmr.comhelsinki.fimdpi.com

Single-Crystal X-ray Diffraction Studies of this compound Complexes

Single-crystal X-ray diffraction is a powerful technique that provides precise information about the three-dimensional arrangement of atoms in a crystalline solid. This method has been instrumental in elucidating the exact coordination environment of the metal ion in this compound complexes.

These studies have confirmed the bidentate nature of the ligand, showing the coordination of both the pyridyl nitrogen and the oxime nitrogen to the metal center. mdpi.comnih.govajol.infonajah.edu For example, the crystal structure of a cobalt(III) complex, [Co(pao)₂(phen)]Cl·2H₂O, reveals a distorted octahedral geometry with the cobalt ion coordinated to two this compound ligands and one 1,10-phenanthroline (B135089) molecule. scispace.com Similarly, the structure of an iron(II) complex, [Fe(HL)₂Cl₂] (where HL is a pyridine-oxime ligand), shows a distorted octahedral coordination around the iron center. mdpi.com

Table 1: Selected Crystallographic Data for this compound Metal Complexes

| Complex | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |

| [Co(pao)₂(phen)]Cl·2H₂O | Monoclinic | P2₁/n | 13.134(3) | 16.014(3) | 12.316(2) | 108.31(3) | scispace.com |

| [Co(pao)₂(bpy)]Cl·1.5MeOH | Orthorhombic | Ic2m | 11.231(4) | 16.543(6) | 13.098(5) | 90 | scispace.com |

| [Zn(paoH)₂(pao)]₂[ZnI₄] | Monoclinic | P2₁/c | 13.456(3) | 18.234(4) | 19.876(4) | 109.87(3) | researchgate.net |

| [Hg(paoH)I₂] | Monoclinic | P2₁/c | 8.765(2) | 11.453(2) | 12.345(3) | 101.54(3) | researchgate.net |

Spectroscopic Investigations of Coordination Compounds (e.g., FTIR, UV-Vis, NMR, Emission Spectroscopy)

Spectroscopic techniques are widely used to characterize this compound metal complexes, providing valuable information about the coordination environment and electronic structure. mdpi.comnih.govhelsinki.fiscispace.comekb.eg

FTIR Spectroscopy: Infrared spectroscopy is used to identify the functional groups present in a molecule and to probe the changes in vibrational frequencies upon coordination. In this compound complexes, a key observation is the shift in the C=N stretching vibration of the oxime group to a higher wavenumber upon coordination to a metal ion, indicating the involvement of the oxime nitrogen in bonding. mdpi.com The N-O stretching vibration is also sensitive to coordination.

Table 2: Characteristic FTIR Bands (cm⁻¹) for this compound and its Iron(II) Complex

| Compound | ν(C=N) | ν(N-O) | Ref. |

| This compound (Free Ligand) | 1586-1593 | - | mdpi.com |

| [Fe(HL)₂Cl₂] | 1650-1604 | 1069-1036 | mdpi.com |

UV-Vis Spectroscopy: Electronic absorption spectroscopy provides information about the electronic transitions within the complex. The spectra of this compound complexes typically show bands corresponding to ligand-centered (π→π*) and metal-to-ligand charge transfer (MLCT) transitions. nih.gov The position and intensity of these bands can give insights into the geometry of the complex and the nature of the metal-ligand interaction.

NMR Spectroscopy: Nuclear Magnetic Resonance spectroscopy is a powerful tool for studying the structure of diamagnetic complexes in solution. ¹H and ¹³C NMR spectra can confirm the coordination of the ligand by observing shifts in the signals of the protons and carbons near the coordination sites. researchgate.netresearchgate.net

Magnetic Moment Measurements of Metal Complexes

Magnetic moment measurements are crucial for determining the number of unpaired electrons in a metal complex, which in turn provides information about the oxidation state and the spin state of the metal ion. mdpi.comnih.govscispace.com

For example, the magnetic moment of a copper(II) complex of this compound was found to be 1.71 B.M., suggesting a square planar geometry with one unpaired electron. asianpubs.org In contrast, oxygen-bridged bimetallic complexes of copper(II) with this compound exhibit magnetic moments in the range of 1.77 to 2.18 B.M. asianpubs.org The magnetic properties of dinuclear and polynuclear complexes can also reveal the nature and strength of the magnetic exchange interactions between the metal centers. acs.org

Table 3: Magnetic Moments (μeff) of Selected this compound Metal Complexes

| Complex | Magnetic Moment (B.M.) | Geometry/Conclusion | Ref. |

| Cu(pyox)₂ | 1.71 | Square planar, one unpaired electron | asianpubs.org |

| Oxygen-bridged Cu(II) complexes | 1.77 - 2.18 | Presence of one unpaired electron | asianpubs.org |

| [Co(II) complex] | 4.20 | Tetrahedral | ekb.eg |

| [Pd(II) complex] | 0.64 | Square planar | ekb.eg |

Reactivity of Coordinated this compound Ligands

The coordination of this compound to a metal center significantly alters the reactivity of the ligand. mdpi.com The oxime group, once part of a metal complex, has three sites (C, N, and O atoms) that can undergo electrophilic or nucleophilic attacks, often promoted or assisted by the metal ion. nih.gov This metal-ion-induced reactivity is a central theme in coordination chemistry, as it can lead to a variety of transformations that are not readily achievable with the free ligand. mdpi.com These reactions can include nucleophilic and electrophilic additions, intramolecular redox reactions, and rearrangements, proceeding with or without the breaking of the C=N-O bond structure. mdpi.comnih.gov

The coordination of this compound can facilitate transformations into other functional groups. In the presence of zinc(II) ions and hexafluorophosphate, this compound can be converted into zinc(II) complexes that incorporate picolinic acid and picolinamide (B142947) as ligands. rsc.orgnih.gov This transformation highlights the ability of the metal ion to mediate both the hydrolysis of the oxime to an aldehyde and its subsequent oxidation to a carboxylic acid or amidation. researchgate.net The hydrolysis step involves the reaction of the electrophilically activated, coordinated oxime group with water. researchgate.net

Metal-mediated reactions can also lead to more complex structural changes. For example, the reaction of copper(II) chloride with (E)-2-hydroxy-1,2-di(pyridin-2-yl)ethanone oxime (a related α-pyridoin oxime) in methanol (B129727) results in a dodecanuclear copper(II) cluster. mdpi.com This transformation is copper(II)-assisted and involves the conversion of the initial ligand into dianions of 1,2-dimethoxy-1,2-di(pyridin-2-yl)ethane-1,2-diol and (E,E)-1,2-di(pyridin-2-yl)ethanedione dioxime. mdpi.com Changing the solvent to acetonitrile (B52724) alters the reaction pathway, yielding a 2D coordination polymer containing pyridine-2-carboxylato ligands, demonstrating that reaction conditions play a crucial role in the final product. mdpi.com

C-functionalization, referring to the formation of new bonds at the carbon atom of the oxime group, is another important area of reactivity. While not extensively studied for this compound itself, research on related pyridine-2-chloroxime (ClpaoH) provides significant insights. The reaction of ClpaoH with zinc(II) nitrate (B79036) leads to an unprecedented cross-coupling reaction between two coordinated 2-pyridyl nitrile oxide ligands, forming a di(2-pyridyl)furoxan ligand. mdpi.comresearchgate.net The pyridine nitrogen atom is known to be an effective directing group in transition-metal-catalyzed C-H activation, facilitating the functionalization of otherwise unreactive C-H bonds. rsc.orgrsc.org This chelation-assisted strategy, where the pyridine nitrogen coordinates to a metal catalyst like palladium, can direct the cleavage of C-H bonds to form stable metallacyclic intermediates, which then react with coupling partners. rsc.orgnih.gov

The stability of metal complexes with this compound is a critical factor in their application and has been investigated through potentiometric titrations. researchgate.net Studies have determined the stability constants for complexes with various divalent transition metal ions, including cobalt(II), zinc(II), and cadmium(II). helsinki.fitandfonline.com Generally, this compound forms 1:1, 1:2, and sometimes 1:3 (metal:ligand) complexes in solution. researchgate.net

For instance, with cobalt(II), this compound forms Co(HL)²⁺, Co(HL)L⁺, and CoL₂ species, where HL represents the neutral ligand. helsinki.fitandfonline.com The deprotonated bis and tris complexes can undergo oxidation due to their low-spin electronic structure. tandfonline.com The stability of these complexes can be influenced by substituents on the pyridine ring; for example, a 6-methyl group introduces steric hindrance that reduces the stability of the resulting cobalt(II) complexes. tandfonline.com

Kinetic studies have also shed light on ligand exchange processes. The substitution of a water ligand from the hexaaquochromium(III) ion by this compound has been studied. The reaction is first-order with respect to the chromium(III) complex. The rate of reaction increases with the concentration of this compound and with increasing pH. The activation parameters, specifically a negative entropy of activation, suggest an associative interchange mechanism for the substitution process.

The following table summarizes selected stability constants for mixed-ligand complexes of oxovanadium(IV) with this compound and various dicarboxylic acids. zenodo.org

| Primary Ligand (A) | Log K (VO(IV) + A + this compound) |

| Oxalic Acid | 7.91 ± 0.08 |

| Phthalic Acid | 7.43 ± 0.06 |

| Maleic Acid | 7.20 ± 0.08 |

| Table 1: Stability constants for 1:1:1 mixed-ligand complexes of Oxovanadium(IV) determined at 30 ± 0.5°C. Data sourced from zenodo.org. |

Metal-Mediated Transformations and C-Functionalization

Applications of this compound in Metal Ion Sequestration and Detection

The ability of this compound to form stable complexes with a variety of metal ions makes it a valuable compound for applications in analytical chemistry, particularly for metal ion sequestration and detection. chemimpex.comchemimpex.comchemimpex.com Its chelating properties, involving both the pyridyl nitrogen and the oxime group, allow for effective binding to metal ions. chemimpex.com

This compound serves as a reagent for the detection and quantification of metal ions, which is important for monitoring environmental pollutants and in industrial processes. chemimpex.comchemimpex.com The formation of a colored complex upon binding to a specific metal ion can be the basis for colorimetric detection methods. Research has demonstrated the development of advanced sensor systems utilizing this principle. For example, a polydiacetylene system was created by conjugating this compound with a diacetylene monomer. mit.edu This material exhibits a rapid and specific color change upon binding to its target, allowing for detection with the naked eye. mit.edu

Beyond simple detection, derivatives of this compound are investigated for their potential in metal ion sequestration. The related pyridine amidoximes, for instance, are highly efficient in adsorbing heavy metals. researchgate.net The extraction of toxic metals like cadmium(II) from solutions is another area of interest. The strong chelating ability of 2-pyridyl ketoximes leads to the formation of thermodynamically stable complexes, making them excellent extractants for Cd(II). researchgate.net In contrast, their 4-pyridyl isomers are poor extractants because they can only coordinate in a monodentate fashion, highlighting the structural importance of the 2-position for chelation. researchgate.net

Enzymatic and Biochemical Interactions of Pyridine 2 Aldoxime

Acetylcholinesterase (AChE) Reactivation Mechanisms

Organophosphate compounds exert their toxic effects by inhibiting AChE, an enzyme crucial for the normal functioning of the nervous system. ontosight.aiajchem-a.com This inhibition leads to an accumulation of the neurotransmitter acetylcholine (B1216132), resulting in a cholinergic crisis. ontosight.airsc.org Pyridine-2-aldoxime (B213160) serves as an antidote by reactivating the inhibited AChE. ontosight.ai

The core of this compound's reactivation capability lies in a nucleophilic attack. diva-portal.org The aldoxime group of this compound acts as a potent nucleophile, targeting the phosphorus atom of the organophosphate that is covalently bonded to the serine residue in the active site of AChE. ontosight.aiontosight.aiacs.org This chemical reaction effectively breaks the bond between the organophosphate and the enzyme. ontosight.aismolecule.com The process results in the formation of a phosphorylated oxime and the regeneration of the active AChE, thereby restoring its ability to hydrolyze acetylcholine. nih.gov

The mechanism can be summarized in the following steps:

Binding: The this compound molecule first binds to the peripheral anionic site of the inhibited AChE. diva-portal.org

Nucleophilic Attack: The deprotonated oxime group then performs a nucleophilic attack on the electrophilic phosphorus atom of the organophosphate adduct. ontosight.aidiva-portal.org

Cleavage and Regeneration: This attack leads to the cleavage of the organophosphate from the serine residue, forming a phosphylated oxime and restoring the enzymatic activity of AChE. diva-portal.orgsmolecule.com

The spatial arrangement of atoms, or stereoisomerism, of this compound is critical for its biological activity. The compound exists in a (Z)-configuration, which is crucial for its ability to reactivate AChE. ontosight.ai This specific configuration optimally positions the nucleophilic nitrogen and oxygen atoms of the aldoxime group for the attack on the phosphorus atom of the organophosphate-AChE complex. ontosight.ai Any deviation from this configuration would likely hinder the precise alignment required for an effective nucleophilic attack, thus reducing its reactivation efficacy.

The speed and efficiency of AChE reactivation by this compound are not constant but are influenced by several factors, most notably the chemical structure of the inhibiting organophosphate. ontosight.aicambridge.org

Type of Organophosphate: The nature of the alkyl and leaving groups on the organophosphate molecule significantly affects the rate of reactivation. For instance, this compound is highly effective in reactivating AChE inhibited by nerve agents like sarin (B92409) and VX. nih.govjcu.cz However, its efficacy is considerably lower against tabun (B1200054) and cyclosarin. jcu.cz This difference is attributed to the steric hindrance presented by the bulkier groups in the latter compounds, which impedes the access of the oxime to the phosphorus center. jcu.cz

Aging of the Inhibited Enzyme: A time-dependent process known as "aging" can render the inhibited AChE resistant to reactivation. cambridge.org Aging involves the dealkylation of the organophosphate-AChE adduct, creating a more stable, negatively charged complex that is no longer susceptible to nucleophilic attack by the oxime. cambridge.org The half-life of this aging process varies significantly depending on the specific organophosphate, ranging from minutes to hours. cambridge.org

Re-inhibition: The phosphylated oxime formed during the reactivation process can itself be a potent inhibitor of cholinesterases. nih.gov This can lead to a re-inhibition of the newly reactivated enzyme, potentially reducing the net effectiveness of the treatment. nih.gov

Table 1: Reactivation Efficacy of this compound (as Pralidoxime (B1201516), 2-PAM) against AChE Inhibited by Various Organophosphates| Organophosphate | Reactivation Efficacy | Reference |

|---|---|---|

| Sarin | High | nih.govjcu.cz |

| VX | High | nih.govjcu.cz |

| Tabun | Low/Inefficient | nih.govjcu.cz |

| Cyclosarin | Low | jcu.cz |

Influence of this compound Stereoisomerism (Z-configuration) on Reactivation Efficacy

Inhibition of Other Enzymes by this compound

Beyond its primary role as an AChE reactivator, this compound has been shown to interact with and inhibit other enzymes.

This compound acts as an inhibitor of prolyl-4-hydroxylase, a key enzyme in the biosynthesis of collagen. smolecule.com This enzyme is responsible for the hydroxylation of proline residues in procollagen (B1174764) chains, a critical step for the formation of the stable triple-helical structure of collagen. nih.gov By inhibiting prolyl-4-hydroxylase, this compound can disrupt the normal production and deposition of collagen. nih.gov This inhibitory property makes it a subject of interest in research related to conditions characterized by excessive collagen formation, such as fibrosis. smolecule.com

Interactions with Biological Macromolecules (e.g., DNA)

While this compound itself does not appear to have significant antimicrobial activity or a strong interaction with DNA, its complexes with metal ions, such as silver (Ag+), have demonstrated the ability to bind to DNA. chalmers.senih.gov Studies have shown that silver complexes of this compound can interact with DNA, leading to a reduction in its electrophoretic mobility. chalmers.senih.gov This suggests that while the parent compound may be inert in this regard, its derivatives can be engineered to interact with macromolecules like DNA. smolecule.com

Medicinal Chemistry and Pharmacological Research on Pyridine 2 Aldoxime

Research as an Antidote for Organophosphate Poisoning

Pyridine-2-aldoxime (B213160), also known as Pralidoxime (B1201516) or 2-PAM, is a critical compound in the field of toxicology, primarily researched for its role as a reactivator of acetylcholinesterase (AChE) inhibited by organophosphate (OP) compounds. ontosight.ai Organophosphates, found in pesticides and chemical warfare agents, exert their toxicity by binding to and inactivating AChE, leading to an accumulation of the neurotransmitter acetylcholine (B1216132) and a subsequent cholinergic crisis. ontosight.ainih.gov The primary mechanism of this compound involves its oxime group nucleophilically attacking the phosphorus atom of the organophosphate-AChE complex, thereby cleaving the bond and restoring the enzyme's function. ontosight.aiontosight.ai However, its effectiveness can vary significantly depending on the specific organophosphate involved, and its utility, particularly in pesticide poisoning, remains a subject of ongoing research and debate. cambridge.orgnih.gov

The therapeutic efficacy of this compound (2-PAM) is often benchmarked against other oximes, such as Obidoxime (B3283493), HI-6, and newer experimental compounds. Research indicates that there is no single "universal" oxime effective against all types of organophosphates. bioline.org.br

Obidoxime, for instance, has demonstrated a markedly higher reactivating potency compared to 2-PAM for AChE inhibited by a variety of nerve agents and pesticides. nih.gov However, like 2-PAM, it is ineffective against soman-inhibited AChE. nih.gov In contrast, for certain organophosphates like paraoxon, studies have suggested that pralidoxime may be more potent than obidoxime and HI-6, especially when used as a pre-treatment. researchgate.net

More recent research has focused on experimental oximes. The K-series of oximes, such as K027 and K048, have shown promise. In animal models exposed to ethyl-paraoxon, K027 was significantly more effective at reducing mortality than pralidoxime, obidoxime, and K048. frontiersin.org Similarly, against DFP (diisopropylfluorophosphate), both K027 and obidoxime showed superior protective efficacy compared to pralidoxime. frontiersin.org These comparative studies highlight the need to select an oxime based on the specific OP agent involved. nih.gov

| Oxime | Comparative Efficacy Findings | Reference OP Compound(s) | Citation(s) |

|---|---|---|---|

| This compound (Pralidoxime, 2-PAM) | Considered least effective among therapeutically available oximes in many scenarios; efficacy in clinical trials is controversial. | General Pesticides, Nerve Agents | bioline.org.br |

| Obidoxime | Exhibits markedly higher reactivating potency compared to 2-PAM for various nerve agents and pesticides. Considered a better choice for pesticide poisoning. | Nerve Agents, Pesticides, Tabun (B1200054), Sarin (B92409) | nih.govbioline.org.br |

| HI-6 | Considered effective for nerve agent poisoning but not against tabun. | Nerve Agents | bioline.org.brresearchgate.net |

| K027 (Experimental) | Showed the best efficacy in reducing mortality from ethyl-paraoxon poisoning compared to other tested oximes. Also highly efficacious against DFP. | Ethyl-paraoxon, DFP, Methyl-paraoxon | frontiersin.org |

| K048 (Experimental) | Demonstrated significant reduction in mortality from ethyl-paraoxon and DFP poisoning. | Ethyl-paraoxon, DFP, Methyl-paraoxon | frontiersin.org |

Pre-clinical studies have been fundamental in characterizing the efficacy of this compound. In vitro experiments are crucial for determining the reactivation kinetics of OP-inhibited AChE. For instance, studies have shown that 2-PAM can reactivate over 50% of true cholinesterase inhibited by diethylphosphorylating agents like TEPP within an hour. nih.gov However, significantly higher concentrations of the oxime are required to achieve the same effect for diisopropylphosphoryl-inhibited enzymes, such as those affected by DFP. nih.gov

A major limitation of this compound is its quaternary nitrogen structure, which makes it a highly charged, hydrophilic compound with poor ability to cross the blood-brain barrier (BBB). researchgate.netmdpi.comnih.gov Since organophosphates affect both the peripheral and central nervous systems (CNS), the inability of 2-PAM to reach the brain leaves central AChE unprotected. researchgate.netmdpi.com

Several strategies are being explored to overcome this challenge:

Development of Novel Oximes: A primary research direction is the synthesis of new oxime reactivators that are uncharged or can avoid ionization at physiological pH, thereby enhancing their lipophilicity and potential for BBB penetration. researchgate.net For example, a series of 3-hydroxy-2-pyridine aldoxime compounds were designed and predicted to have improved BBB penetration based on their physicochemical properties. scilit.com

Nanoparticle Carrier Systems: Encapsulating 2-PAM in nanocarriers is another promising approach. Chitosomes (liposomes coated with chitosan) have been developed for intranasal delivery. mdpi.com This route bypasses the BBB, allowing for direct delivery to the CNS. In vivo tests showed that 2-PAM-loaded chitosomes could reactivate brain AChE in poisoned rats. mdpi.com

Supramolecular Strategies: A novel approach involves using a host molecule, such as a carboxylated pillar arene (CP6A), to form a complex with 2-PAM. rsc.org This supramolecular system was found to increase the AChE reactivation efficiency of 2-PAM in vivo and improve the survival rate in poisoned rats, partly by encapsulating excess acetylcholine to relieve cholinergic crisis symptoms. rsc.org

Reduced Toxicity: In addition to improving efficacy, research aims to reduce the intrinsic toxicity of reactivators. Some experimental oximes, like K027, have been shown to be less toxic than 2-PAM and obidoxime in animal models, which could allow for administration of higher, more effective doses. frontiersin.org

Pre-clinical Efficacy Studies (in vitro and in vivo models)

Antimicrobial Activities of this compound and its Complexes

While primarily known as an antidote, the pyridine (B92270) nucleus is present in many compounds with diverse pharmacological activities, including antimicrobial properties. researchgate.net Research has thus extended to investigating the potential of this compound and its derivatives as antimicrobial agents.

Studies have consistently shown that this compound itself possesses no significant antimicrobial activity. nih.govresearcher.lifechalmers.se However, when coordinated with metal ions, the resulting complexes exhibit notable antibacterial and antifungal effects. This suggests that the antimicrobial action is a property of the complex rather than the ligand alone. ejpmr.com

Complexes of this compound with Copper(II) and Nickel(II) have been synthesized and tested. asianpubs.orgasianpubs.org These bimetallic complexes demonstrated significant activity against the bacterium Escherichia coli, the bacterium Staphylococcus aureus, and the yeast Candida albicans. asianpubs.orgasianpubs.org The findings indicate that the biological activity of the ligand is enhanced upon chelation with the metal ions. ejpmr.com Similarly, other pyridine derivatives have shown moderate to good activity against various bacterial and fungal strains. openaccessjournals.comnih.govopenaccessjournals.com

| Compound/Complex | Tested Microorganisms | Observed Activity | Citation(s) |

|---|---|---|---|

| This compound (ligand only) | Various bacteria and yeasts | No antimicrobial activity observed. | nih.govresearcher.lifechalmers.se |

| Copper(II)-pyridine-2-aldoxime complexes | E. coli, S. aureus, C. albicans | Significant antimicrobial activity shown. | asianpubs.orgasianpubs.org |

| Nickel(II)-pyridine-2-aldoxime complexes | E. coli, S. aureus, C. albicans | Significant antimicrobial activity shown. | asianpubs.orgasianpubs.org |

| [Ag(pyridine-2-carboxaldoxime)NO₃] | S. lutea, M. lutea, S. aureus, C. albicans | Considerable activity against tested bacteria and yeast. | nih.govresearcher.life |

A specific area of research involves the synthesis of silver(I) complexes with this compound for potential antimicrobial use. smolecule.comapolloscientific.co.uk One such complex, [Ag(pyridine-2-carboxaldoxime)NO₃], has been synthesized from silver nitrate (B79036) and this compound and characterized. nih.govresearcher.lifechalmers.se

Crucially, studies investigating the interaction of this silver complex with DNA found that the complex binds to DNA, which can be observed through a reduction in its electrophoretic mobility. nih.govresearcher.life In contrast, this compound as a free ligand does not induce any change in DNA mobility, indicating it does not bind. nih.govresearcher.life This DNA-binding capability is a significant finding, as interaction with DNA is a common mechanism of action for many antimicrobial and anticancer drugs. The silver complex demonstrated considerable antimicrobial activity against several bacteria, including Sarcina lutea, Micrococcus luteus, and Staphylococcus aureus, as well as the yeast Candida albicans. nih.govresearcher.life This suggests that the formation of such metal complexes is a viable strategy for developing new antimicrobial agents based on the this compound scaffold.

Antibacterial and Antifungal Efficacy

Research into Potential in Neurological Disorders

Research into the therapeutic potential of this compound (pralidoxime or 2-PAM) in neurological disorders is primarily centered on its role as a reactivator of acetylcholinesterase (AChE) following poisoning by organophosphate (OP) compounds, including nerve agents. ontosight.aiontosight.ai OPs inhibit AChE, leading to an accumulation of the neurotransmitter acetylcholine, which can cause severe central nervous system (CNS) effects, most notably status epilepticus (prolonged seizures). nih.gov This uncontrolled seizure activity can lead to widespread neuronal injury and long-term neurological damage. nih.gov Consequently, the main focus of research has been on mitigating these OP-induced neurological effects.

The primary mechanism of this compound is to break the bond between the organophosphate and the AChE enzyme, thereby restoring its function. ontosight.aicdc.gov However, its effectiveness within the central nervous system is hampered by its chemical structure. As a quaternary nitrogen compound, this compound is ionized and has a limited ability to cross the blood-brain barrier (BBB). ontosight.aieb.mil.br This pharmacokinetic limitation is a significant challenge, driving research toward developing new reactivators with improved CNS penetration. researchgate.netresearchgate.net

Despite the limited BBB penetration, research has explored the use of this compound, typically in combination with other agents, to manage the neurological consequences of OP poisoning. These studies often use animal models to investigate the efficacy of combination therapies in controlling seizures and preventing subsequent brain damage.

Research Findings from Combination Therapy Studies

Studies have evaluated this compound as part of a multi-drug regimen for nerve agent-induced seizures. In guinea pig models, the combination of this compound with atropine (B194438) was found to influence the required dose of anticonvulsants like diazepam and midazolam to control seizures induced by various nerve agents. researchgate.netnih.gov The effectiveness of the anticonvulsant was dependent on the dose of atropine administered alongside a standard dose of this compound. nih.gov

A study comparing the anticonvulsant and neuroprotective effects of imidazenil (B138161) and midazolam in rats exposed to diisopropyl fluorophosphate (B79755) (DFP), an OP compound, utilized this compound in the treatment cocktail. oup.comnih.gov The research demonstrated that when administered after seizure onset in combination with atropine and this compound, imidazenil was more effective and longer-lasting than midazolam in protecting against DFP-induced seizures and neuronal damage. oup.comnih.gov

These findings highlight that while this compound's primary role is peripheral, its inclusion in antidotal therapy is a standard component in research models investigating central neurological protection against OP toxicity.

Table 1: Selected Research on this compound in Animal Models of Organophosphate-Induced Seizures

| Study Focus | Animal Model | OP Compound(s) | Combination Agents | Key Findings | Reference(s) |

|---|---|---|---|---|---|

| Anticonvulsant Potency | Guinea Pig | Tabun, Sarin, Soman, Cyclosarin, VX, VR | Atropine, Diazepam, Midazolam, Scopolamine (B1681570) | The anticonvulsant effective dose (ED₅₀) of midazolam increased significantly when a lower dose of atropine was used with 2-PAM. The effectiveness order was scopolamine ≥ midazolam > diazepam. | researchgate.netnih.gov |

| Anticonvulsant & Neuroprotective Effects | Rat | Diisopropyl fluorophosphate (DFP) | Atropine, Imidazenil, Midazolam | Imidazenil, in combination with atropine and 2-PAM, was more efficacious and longer-lasting than midazolam in protecting against DFP-induced seizures and neuronal damage. | oup.comnih.gov |

| Neuroprotective Effects of Oximes | Rat | Tabun | Atropine, Obidoxime, KR-22934, K203 | All tested oximes in combination with atropine allowed for survival after tabun poisoning. Obidoxime showed slightly higher neuroprotective efficacy than the other tested oximes. | researchgate.net |

Broader Research on Pyridine Derivatives

Beyond the specific application of this compound in OP poisoning, the broader class of pyridine-containing compounds has been a subject of extensive research for various neurological disorders. mdpi.comjchemrev.com Pyridine derivatives are being investigated for their potential in treating conditions such as epilepsy, Alzheimer's disease, and Parkinson's disease. dovepress.comnih.govresearchgate.net For instance, certain 3-hydroxy-2-pyridine aldoxime derivatives have been proposed for further development as potential therapeutics for neurodegenerative diseases like Alzheimer's and Parkinson's, based on their cholinesterase inhibition, reactivation properties, and predicted ability to cross the BBB. researchgate.netresearchgate.net This line of research focuses on designing new molecules where the pyridine scaffold is fundamental to their therapeutic action, which may involve mechanisms other than or in addition to AChE reactivation. jchemrev.comresearchgate.net

Analytical Chemistry Applications of Pyridine 2 Aldoxime

Reagent for Heavy Metal Detection and Quantification

Pyridine-2-aldoxime (B213160) and its derivatives are effective reagents for the detection and quantification of heavy metal ions. chemimpex.com The compound's ability to form stable complexes with transition metals is a key property utilized in analytical chemistry.

Research has demonstrated that this compound can form complexes with a range of metal ions, including manganese, iron, cobalt, nickel, and palladium. Potentiometric titrations have been employed to determine the stoichiometry and stability constants of these complexes. researchgate.net This complexing ability is crucial for its application as a reagent in detecting metal ions. For instance, 6-methyl-pyridine-2-aldoxime has been shown to be a gravimetric reagent for certain metal ions. helsinki.fi The formation of these metal complexes is a well-established phenomenon, with studies dating back several decades. asianpubs.org

The development of analytical methods often involves the synthesis of this compound complexes with various transition metals, which are then characterized using techniques like elemental analysis and infrared spectroscopy. researchgate.net These studies confirm the formation of stable complexes, which is fundamental to their use in quantitative analysis. researchgate.net

Electrochemical Analysis and Voltammetric Studies

Electrochemical methods, particularly voltammetry, have been extensively developed for the determination of this compound and its derivatives. These techniques offer high sensitivity and selectivity.

Several studies have focused on the development of modified electrodes to enhance the electrochemical detection of this compound methochloride (PAM chloride). For example, a multiwalled carbon nanotube modified platinum electrode was used to develop a differential pulse voltammetric sensor. ingentaconnect.com This sensor exhibited a well-defined oxidation peak for PAM chloride at 536 mV and showed a linear response in the concentration range of 1 × 10⁻⁶ to 1 × 10⁻³ M, with a detection limit of 3.03 × 10⁻⁷ M. ingentaconnect.com Similarly, a multi-walled carbon nanotube-modified gold electrode (MWCNT/Au) demonstrated a 15-fold enhancement in the anodic peak current for PAM chloride, with a linear range of 8×10⁻⁷ to 1×10⁻⁵ M and a detection limit of 1×10⁻⁷ M. theiet.org

Other modified electrodes have also been successfully employed. A poly(p-toluene sulfonic acid) (p-TSA) modified glassy carbon electrode (GCE) showed enhanced sensitivity for PAM chloride, with a wide linear range from 1 × 10⁻³ M to 1 × 10⁻⁷ M and a low detection limit of 3 × 10⁻⁸ M. rsc.org Another approach utilized an iron(III) doped zeolite modified glassy carbon electrode for the stripping voltammetric determination of PAM chloride. rsc.orgnih.govrsc.org This method achieved a linear response in the concentration range of 0.5–100.0 μM and a detection limit of 1.61 × 10⁻⁷ M. rsc.orgnih.govrsc.orgresearchgate.net The acid-treated version of this electrode showed improved electrochemical behavior. nih.govrsc.org

These developed sensors have demonstrated good stability, reproducibility, and have been successfully applied for the determination of this compound methochloride in biological samples like urine. ingentaconnect.comtheiet.orgrsc.orgrsc.orgnih.govrsc.org

| Electrode Type | Voltammetric Technique | Linear Range (M) | Detection Limit (M) | Reference |

| Multiwalled Carbon Nanotube Modified Platinum | Differential Pulse Voltammetry | 1 × 10⁻⁶ – 1 × 10⁻³ | 3.03 × 10⁻⁷ | ingentaconnect.com |

| Multi-walled Carbon Nanotube-Modified Gold | Square Wave Voltammetry | 8 × 10⁻⁷ – 1 × 10⁻⁵ | 1 × 10⁻⁷ | theiet.org |

| Poly(p-toluene sulfonic acid) Modified Glassy Carbon | Not Specified | 1 × 10⁻³ – 1 × 10⁻⁷ | 3 × 10⁻⁸ | rsc.org |

| Iron(III) Doped Zeolite Modified Glassy Carbon | Square Wave Anodic Stripping Voltammetry | 5 × 10⁻⁷ – 1 × 10⁻⁴ | 1.61 × 10⁻⁷ | rsc.orgnih.govrsc.org |

Chromatographic Separation and Degradation Product Analysis

Chromatographic techniques, particularly high-performance liquid chromatography (HPLC), are essential for the separation and analysis of this compound, its derivatives, and their degradation products. nih.govfiu.edu

Reversed-phase HPLC methods are commonly used for the separation of pyridinium (B92312) aldoximes. nih.gov Due to their polar and quaternary ammonium (B1175870) nature, the use of ion-pairing agents in the mobile phase is often necessary. nih.govnih.gov A study on the HPLC analysis of pyridinium aldoximes highlighted the importance of selecting an adequate mobile phase and ion-pairing agent concentration for effective separation from matrix components in biological samples. nih.gov The degradation of these compounds, which can be rapid at acidic pH, can also be monitored using HPLC with UV detection. nih.gov

Paper chromatography has also been employed for the separation and identification of the in vitro breakdown products of pralidoxime (B1201516) iodide (this compound methiodide). oup.comdeepdyve.com Furthermore, a novel chaotropic chromatography method has been developed for the determination of pralidoxime, using this compound as an internal standard. mdpi.com This method demonstrated improved resolution and theoretical plate number compared to some official methods. mdpi.com The retention behavior of this compound was observed to differ from that of pralidoxime under these conditions due to differences in their basic ionizable groups. mdpi.com

The analysis of by-products and intermediates from the synthesis of related compounds like HI-6 also utilizes HPLC, with methods developed to separate substances including this compound. oup.com

| Chromatographic Technique | Analyte(s) | Key Findings/Application | Reference |

| Reversed-Phase HPLC | Pyridinium aldoximes | Separation requires ion-pairing agents; used for pharmacokinetic and stability studies. | nih.govnih.gov |

| Paper Chromatography | Pralidoxime iodide and its degradation products | Satisfactory separation and identification of in vitro breakdown products. | oup.comdeepdyve.com |

| Chaotropic Chromatography (HPLC) | Pralidoxime (with this compound as internal standard) | Improved resolution and theoretical plate number compared to existing methods. | mdpi.com |

| HPLC | By-products and intermediates of HI-6 synthesis | Separation of parent substances like this compound and related compounds. | oup.com |

Spectrophotometric Estimation of Metal Ions

Spectrophotometry is another analytical technique where this compound and its analogues serve as valuable reagents for the determination of metal ions. These methods are typically based on the formation of colored complexes that can be quantified by measuring their light absorbance.

This compound has been used for the spectrophotometric determination of Ru(III). ajrconline.org However, this method can suffer from interference from other metal ions. ajrconline.org A derivative, 6-methyl-pyridine-2-aldoxime, has been investigated for the spectrophotometric estimation of iron(II). ias.ac.in This reagent forms a deep red complex with iron(II) in an aqueous acetone (B3395972) solution, which is stable over a pH range of 7.3 to 10.0 and at temperatures between 10 and 45°C. ias.ac.in The complex obeys Beer's law in the concentration range of 1.12 to 28.00 ppm of iron at a wavelength of 520 nm. ias.ac.in The introduction of the methyl group was thought to potentially increase the sensitivity of the reagent. ias.ac.in

Another hydrazone derivative, pyridine-2-carboxaldehyde 2-hydroxybenzoylhydrazone (PAHB), has been used for the extractive spectrophotometric determination of Bi(III). researchgate.net This method is based on the formation of a yellow-green complex that is extracted into chloroform (B151607) and measured at 380 nm. researchgate.net The method is rapid, with an equilibration time of one minute, and follows Beer's law in the concentration range of 0.7-4.3 µg/mL of Bi(III). researchgate.net

The purity of synthesized methyl pyridinium 2-aldoxime chloride has also been confirmed using UV spectrophotometric analysis. google.com Furthermore, ultraviolet analysis has been used to determine this compound methiodide and its stereoisomer. acs.org

| Reagent | Metal Ion | λmax (nm) | Beer's Law Range (ppm) | Reference |

| This compound | Ru(III) | Not Specified | Not Specified | ajrconline.org |

| 6-Methyl-pyridine-2-aldoxime | Fe(II) | 520 | 1.12 - 28.00 | ias.ac.in |

| Pyridine-2-carboxaldehyde 2-hydroxybenzoylhydrazone (PAHB) | Bi(III) | 380 | 0.7 - 4.3 | researchgate.net |

Computational and Theoretical Studies of Pyridine 2 Aldoxime

Density Functional Theory (DFT) Calculations on Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modelling method used to investigate the electronic structure of many-body systems. It has been widely applied to Pyridine-2-aldoxime (B213160) (also referred to as 2-pyridylaldoxime or 2POH) to understand its electronic features and reactivity. mdpi.comresearchgate.net DFT calculations are instrumental in determining the optimized geometry and electronic properties of the molecule. mdpi.com

Studies have utilized DFT to explore the electronic characteristics and adsorption mechanisms of this compound, particularly in the context of its role as a corrosion inhibitor. mdpi.comnih.gov These calculations help in understanding the molecule's stability and its potential binding sites for interactions with other substances, such as metal surfaces. mdpi.com For instance, the B3LYP functional, a common choice in DFT, has been used in conjunction with basis sets like 6-311G to compute properties such as molecular electrostatic potential maps. mdpi.com

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding chemical reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability. mdpi.comnih.gov A lower energy gap suggests a stronger ability for the molecule to be adsorbed onto a surface. mdpi.com

For this compound (2POH), quantum chemical calculations have determined the HOMO-LUMO energy gap to be 3.431 eV. mdpi.comnih.gov Another study, using the B3LYP/6-311++G(d,p) level of theory for pycolinaldehyde oxime in the gas phase, calculated a HOMO energy of -8.4510 eV and a LUMO energy of 2.2430 eV, resulting in an energy gap of 10.6940 eV. researchgate.net This energy gap is a key parameter that explains the charge transfer interactions that can occur within the molecule. researchgate.net The HOMO orbital is reported to be localized on the entire molecule, while the LUMO is concentrated on the pyridine (B92270) ring and the substitution atom. researchgate.net

Analysis of the electron density distribution reveals the regions of the molecule that are electron-rich or electron-poor, indicating likely sites for electrophilic or nucleophilic attack. In this compound, the aldoxime group is known to have an electron-withdrawing effect, which decreases the electron density of the pyridine ring. mdpi.com Molecular electrostatic potential maps show that the -N-OH group of the 2POH molecule has a very high electron density. mdpi.com These high electron density areas are potential binding sites. mdpi.com The HOMO→LUMO transition signifies a transfer of electron density to the CH=NOH group. researchgate.net

| Parameter | Value (eV) | Computational Method | Source |

|---|---|---|---|

| Energy Gap (ΔE) | 3.431 | DFT | mdpi.comnih.gov |

| HOMO Energy | -8.4510 | B3LYP/6-311++G(d,p) | researchgate.net |

| LUMO Energy | 2.2430 | B3LYP/6-311++G(d,p) | researchgate.net |

| Energy Gap (ΔE) | 10.6940 | B3LYP/6-311++G(d,p) | researchgate.net |

Molecular Dynamics Simulations of Interactions

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. These simulations have been employed to investigate the interactions of this compound at an atomistic level, particularly its adsorption behavior on surfaces. mdpi.comresearchgate.net MD simulations provide insights into the most stable adsorption geometries and interaction energies. researchgate.net

In studies relevant to corrosion inhibition, MD simulations showed that both neutral and protonated forms of this compound tend to adopt a parallel or nearly flat adsorption mode on an iron (Fe(110)) surface in a simulated aqueous solution. mdpi.comnih.govresearchgate.net This orientation is crucial for maximizing the contact and interaction between the inhibitor molecule and the metal surface. researchgate.net MD simulations have also been used more broadly to study the dynamic behavior of various oximes as they interact with biological targets like the enzyme acetylcholinesterase. nih.govresearchgate.net

Quantum Theory of Atoms in Molecules (QTAIM) and Electron Localizability Indicator (ELI-D) Analyses

The Quantum Theory of Atoms in Molecules (QTAIM) is a model that uses the topology of the electron density to define chemical concepts like atoms and bonds. wikipedia.orgamercrystalassn.orgwiley-vch.de It allows for the calculation of properties on a per-atom basis by partitioning space into atomic volumes. wikipedia.org A key feature in QTAIM is the bond path, a line of maximum electron density linking neighboring nuclei, which serves as a universal indicator of chemical bonding. wiley-vch.de The properties of the electron density at the bond critical points (BCPs) provide quantitative information about the nature of the chemical bonds. d-nb.info

The Electron Localizability Indicator (ELI-D) is another tool based on electron pair density that provides information about electron localization in position space. mdpi.comnih.gov The combination of QTAIM and ELI-D analyses offers a detailed view of the bonding within a molecular structure. mdpi.com While direct, extensive QTAIM and ELI-D studies on isolated this compound are not prominently detailed in the provided search results, these methods have been applied to related systems and complexes. For example, they have been used to study palladium and copper complexes, providing insight into the nature of metal-ligand and intramolecular bonds. mdpi.comresearchgate.net These analyses can distinguish the nature of bonding, such as whether it is primarily electrostatic or covalent. researchgate.net

Prediction of Spectroscopic Properties

Theoretical calculations, particularly Time-Dependent Density Functional Theory (TD-DFT), are used to predict the spectroscopic properties of molecules and their complexes. acs.orgacs.org These methods can calculate absorption and emission spectra, providing insights into the electronic transitions involved. acs.org

Studies on Rhenium(I) tricarbonyl complexes incorporating this compound have used TD-DFT to explore how different ligands affect the electronic structures and spectroscopic properties. acs.org For these complexes, the lowest-lying absorption bands are assigned to charge transfer transitions, such as metal-to-ligand (MLCT), ligand-to-ligand (LLCT), or intraligand charge transfer (ILCT). acs.org The calculations also show that solvent effects can cause shifts in the absorption and emission spectra; for the studied Rhenium complexes, a decrease in solvent polarity leads to red shifts (a shift to longer wavelengths). acs.org TD-DFT calculations have also been successfully applied to predict the optical properties of Platinum(II) complexes containing the this compound ligand. researchgate.net

Conformational Analysis and Isomer Stability (e.g., Syn/Anti, Z-configuration)

This compound can exist as different isomers, primarily the syn and anti conformers, which relate to the spatial arrangement around the C=N double bond. mdpi.com The syn isomer, also known as the Z-configuration, is the form where the hydroxyl (-OH) group and the pyridine ring are on the same side of the C=N bond. ontosight.ai This Z-configuration is considered crucial for the compound's biological activity. ontosight.ai

Experimental and theoretical studies indicate a strong preference for the syn isomer. In fact, only the syn isomer of 2-pyridine aldoxime appears to be commonly known and isolated. cdnsciencepub.com Computational studies using ab initio methods with an STO-3G basis set investigated the relative stability of different rotamers of syn-2-pyridine aldoxime, specifically the NCCN trans and NCCN cis conformations which describe the rotation around the C-C bond connecting the ring and the oxime group. cdnsciencepub.com The calculations predicted the NCCN trans conformation to be more stable than the cis conformation. cdnsciencepub.com NMR studies in an acetone (B3395972) solution indicated that the population ratio of the trans to cis conformation is 0.86 ± 0.14. cdnsciencepub.comresearchgate.net While UV irradiation can induce the syn-anti isomerization in some related aldoximes, the syn form is generally more stable. researchgate.net

| Conformation | Relative Population (in Acetone) | Method | Source |

|---|---|---|---|

| NCCN trans | Ratio trans/cis = 0.86 ± 0.14 | 1H NMR Spectroscopy | cdnsciencepub.comresearchgate.net |

| NCCN cis |

Structure Activity Relationship Sar Studies of Pyridine 2 Aldoxime Analogues

Impact of Substitutions on the Pyridine (B92270) Ring

The pyridine ring serves as a fundamental scaffold for pyridine-2-aldoxime (B213160) and its analogues, and substitutions on this ring can significantly modulate their biological activity. nih.gov The nature, position, and number of substituents influence properties such as lipophilicity, electronic distribution, and steric hindrance, which in turn affect the molecule's ability to interact with its biological target. nih.govnih.gov

Research has shown that the introduction of various functional groups onto the pyridine ring can either enhance or diminish the compound's efficacy. For instance, studies on different pyridine derivatives have revealed that:

Electron-withdrawing and donating groups: The presence of electron-withdrawing groups, such as nitro or cyano groups, can impact the electronic properties of the pyridine ring. mdpi.com Conversely, electron-donating groups like methyl (CH₃) or methoxy (B1213986) (OMe) groups can also alter the molecule's activity. nih.gov For example, in some pyridine derivatives, the addition of methoxy groups was found to enhance anti-inflammatory activity, with a trimethoxy phenyl group substitution showing significant potency. mdpi.com

Halogens: The introduction of halogens like chlorine, bromine, or fluorine can influence the lipophilicity and electronic nature of the molecule. nih.gov While in some classes of compounds, halogen substitution has been shown to increase efficacy, in others, particularly those with bulky groups, it can lead to lower antiproliferative activity. nih.govmdpi.com

Bulky Groups: The steric bulk of substituents on the pyridine ring is a critical factor. nih.gov Research on certain pyridine analogues demonstrated that substitution with bulky moieties like phenyl or substituted phenyl groups could significantly affect their binding affinity to neuronal nicotinic acetylcholine (B1216132) receptors. nih.gov

Position of Substitution: The position of the substituent on the pyridine ring is crucial. Studies on various pyridine derivatives have consistently shown that the location of a functional group can dramatically alter the compound's biological activity. acs.orgmmsl.cz For example, in a series of sulfonamide derivatives, the placement of the pyridine nitrogen at different positions resulted in analogues with varying potencies against viral enzymes. acs.org

Table 1: Impact of Pyridine Ring Substitutions on Biological Activity

| Substituent | Position | Observed Effect on Activity | Reference Compound Class | Citation |

|---|---|---|---|---|

| -OCH₃ (Methoxy) | Multiple | Increased number of groups decreased IC50 (increased antiproliferative activity) | Pyridine derivatives | nih.gov |

| -OH (Hydroxyl) | - | Enhanced antiproliferative activity | Pyridine derivatives | nih.gov |

| Halogens (Br, Cl, F) | - | Lowered antiproliferative activity | Pyridine derivatives | nih.gov |

| -CN (Cyano) | - | Lower polarity and decreased IC50 values | Pyridine derivatives | nih.gov |

| Phenyl | C5 | Altered CNS binding affinity (Ki values from 0.055 to 0.69 nM) | 3-(2-(pyrrolidinyl)methoxy)pyridine analogues | nih.gov |

Role of the Aldoxime Functional Group in Reactivity and Biological Activity

The aldoxime functional group (-CH=NOH) is the cornerstone of this compound's primary biological function: the reactivation of organophosphate-inhibited acetylcholinesterase. smolecule.com This group's nucleophilic character is essential for its mechanism of action.

The key aspects of the aldoxime group's role include:

Nucleophilic Attack: The oxygen atom of the oxime group acts as a potent nucleophile. mdpi.com In the context of organophosphate poisoning, this nucleophilicity allows it to attack the phosphorus atom of the organophosphate that is covalently bound to the serine residue in the active site of AChE. ontosight.ai This breaks the bond between the enzyme and the inhibitor, regenerating the active enzyme. smolecule.comontosight.ai

Acidity and Anion Formation: The acidity of the oxime proton is a critical factor. The deprotonated oximate anion is a significantly stronger nucleophile. The pKa of the oxime influences the concentration of the active oximate form at physiological pH.

Geometric Isomerism: Aldoximes can exist as geometric isomers (syn and anti). This stereochemistry can impact the molecule's ability to fit into the active site of the inhibited enzyme, thereby influencing its reactivation efficacy. mdpi.comrsc.org

Hydrogen Bonding: The oxime group can act as both a hydrogen bond donor (via the -OH group) and acceptor (via the nitrogen and oxygen atoms). mdpi.comrsc.org This capability is crucial for its interaction with the amino acid residues within the enzyme's active site, facilitating proper orientation for the reactivation process.

Studies have shown that modifications to the oxime group itself or its position on the pyridine ring can have profound effects on activity. For instance, the position of the oxime group (ortho, meta, or para) on the pyridinium (B92312) ring directly influences its reactivation potency. mmsl.cz For monoquaternary reactivators, the ortho position (as in this compound) is often considered optimal for AChE reactivation. mmsl.cz

Table 2: Properties of the Aldoxime Group and Their Significance

| Property | Description | Significance in Biological Activity | Citation |

|---|---|---|---|

| Nucleophilicity | The ability of the oxime oxygen to donate an electron pair. | Essential for attacking the phosphorus atom of the organophosphate-AChE complex, leading to enzyme reactivation. | mdpi.com |

| Acidity (pKa) | The tendency of the oxime proton to dissociate. | Determines the concentration of the highly nucleophilic oximate anion at physiological pH. | |

| Geometric Isomerism (E/Z) | The spatial arrangement of substituents around the C=N double bond. | Affects the fit of the molecule within the enzyme's active site, influencing reactivation efficiency. | mdpi.com |

| Hydrogen Bonding Capacity | Ability to act as both a hydrogen bond donor and acceptor. | Facilitates proper orientation and binding within the enzyme's active site. | mdpi.comrsc.org |

Influence of Quaternization on Biological Efficacy

Quaternization, the process of converting the pyridine nitrogen into a permanently positively charged quaternary ammonium (B1175870) salt, is a critical modification that dramatically enhances the biological efficacy of this compound as an AChE reactivator. ijnrd.org The non-quaternized form, this compound, is a significantly less effective reactivator compared to its quaternized counterpart, such as Pralidoxime (B1201516) (2-PAM).

The key effects of quaternization include: